1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine
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Overview
Description
1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromine atom and a fluorine atom on the benzyl group, as well as two fluorine atoms on the piperidine ring
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the benzyl bromide derivative. The synthetic route may include:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The substitution of hydrogen atoms on the piperidine ring with fluorine atoms using nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted benzyl bromide with the difluoropiperidine under specific reaction conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine can be compared with similar compounds such as:
2-Bromo-5-fluorobenzyl bromide: Shares a similar benzyl structure but lacks the piperidine ring.
2,6-Difluorobenzyl bromide: Contains fluorine atoms on the benzyl ring but lacks the bromine atom and piperidine ring.
5-Bromo-2-chloropyridine: Contains a bromine atom but has a pyridine ring instead of a piperidine ring.
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-11-2-1-10(14)7-9(11)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKWNYEYZLJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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